molecular formula C18H21N3O2 B2559542 2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(o-tolyl)acetamide CAS No. 933238-37-0

2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(o-tolyl)acetamide

Cat. No. B2559542
M. Wt: 311.385
InChI Key: DGAFJAKGFARZJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(o-tolyl)acetamide is a chemical compound that has garnered attention in scientific research due to its potential applications in the field of drug discovery.

Scientific Research Applications

Structural Studies and Molecular Interactions

  • A study by Kalita & Baruah (2010) examined different spatial orientations of amide derivatives in anion coordination, highlighting the structural versatility of these compounds which could have implications for designing molecules with specific binding properties (Kalita & Baruah, 2010).

Antimicrobial and Antifungal Activities

  • Hossan et al. (2012) synthesized a series of pyrimidinone and oxazinone derivatives showing good antibacterial and antifungal activities, which suggests potential for these types of compounds in developing new antimicrobial agents (Hossan et al., 2012).
  • Debnath & Ganguly (2015) explored the synthesis and antimicrobial efficacy of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, finding some compounds with promising activities, indicating the potential of such derivatives in therapeutic applications (Debnath & Ganguly, 2015).

Potential Therapeutic Uses

  • Robertson et al. (1986) described the discovery and inotropic activity of dihydropyridazinone cardiotonics, demonstrating the potential of acetamide derivatives in cardiac therapeutics (Robertson et al., 1986).
  • Pissinate et al. (2016) reported on the activity of 2-(quinolin-4-yloxy)acetamides against drug-susceptible and drug-resistant Mycobacterium tuberculosis strains, suggesting these compounds could be candidates for future development as tuberculosis treatments (Pissinate et al., 2016).

properties

IUPAC Name

2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-12-7-8-16-14(9-12)10-18(23)21(20-16)11-17(22)19-15-6-4-3-5-13(15)2/h3-6,10,12H,7-9,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAFJAKGFARZJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(o-tolyl)acetamide

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